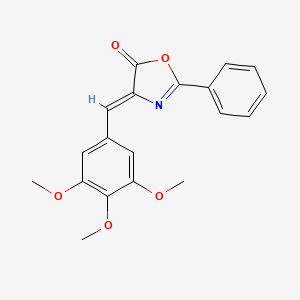

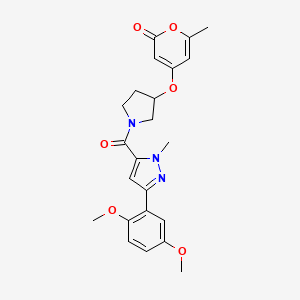

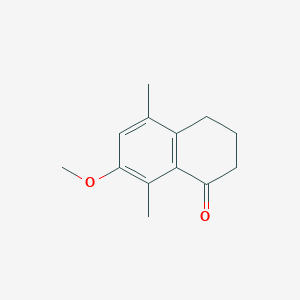

![molecular formula C20H19FN6O2 B2355023 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1215800-72-8](/img/structure/B2355023.png)

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . This class of compounds has been studied for their potential as anticancer agents, specifically targeting VEGFR-2 kinase . The compound is part of a series of new triazoloquinoxaline-based derivatives designed and synthesized as VEGFR-2 inhibitors .

Molecular Structure Analysis

The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, is characterized by a triazoloquinoxaline core . This core can be modified with various substituents on the 2-phenyl and/or 4-amino moiety .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis of Methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates : A study by Fathalla (2015) details the synthesis of amino acid derivatives linked to triazoloquinoxaline, suggesting their potential in creating structurally diverse compounds Fathalla (2015).

Development of 1,2,4-triazolo[4,3-a]-quinoline Derivatives for Anticancer Activity : Reddy et al. (2015) designed and synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, showing significant cytotoxicity against certain cancer cell lines, indicating their potential in cancer research Reddy et al. (2015).

Diversified Synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide Derivatives : An et al. (2017) presented a method for rapid access to structurally varied fused tricyclic scaffolds, crucial for the development of complex molecular structures An et al. (2017).

Pharmacological Research

Positive Inotropic Activity of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide Derivatives : Zhang et al. (2008) synthesized derivatives showing favorable inotropic activity, which could have implications in cardiac drug development Zhang et al. (2008).

Development of 1,2,4-triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic Agents : Alagarsamy et al. (2008) synthesized compounds with significant H1-antihistaminic activity, suggesting their use in developing new classes of antihistamines Alagarsamy et al. (2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .

Biochemical Pathways

DNA replication and transcription . Disruption of these processes can lead to cell death, which is a desired outcome in the treatment of cancer .

Pharmacokinetics

The compound’s dna intercalation activity suggests that it is able to reach the cell nucleus, indicating successful absorption and distribution

Result of Action

The compound’s interaction with DNA leads to disruption of critical cellular processes such as replication and transcription . This can result in cell death , making the compound potentially useful as an anticancer agent . In fact, certain derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising anticancer activity against various cancer cell lines .

Direcciones Futuras

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, show promise as potential anticancer agents . Future research may focus on further exploring their anticancer properties, optimizing their synthesis, and investigating their safety and efficacy in preclinical and clinical studies.

Propiedades

IUPAC Name |

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O2/c1-12-8-9-13(21)10-15(12)22-17(28)11-26-20(29)27-16-7-5-4-6-14(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGMEPVBLPWZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2354946.png)

![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)

![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)

![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)